molecular formula C10H8F3NO4S B8610715 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate CAS No. 897374-38-8

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate

Cat. No. B8610715
M. Wt: 295.24 g/mol
InChI Key: QDQWBFZWRLIXOQ-UHFFFAOYSA-N
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Patent
US08377923B2

Procedure details

Trifluoromethanesulfonyl chloride (1.0 ml) was added dropwise to a mixture of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.52 g), triethylamine (1.3 ml) and dichloromethane (5 ml), followed by stirring at room temperature for 2 hours. Water was added to the reaction solution, followed by extraction with chloroform, the organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 50:50), and the solvent was evaporated under reduced pressure to obtain, as a colorless powdery solid, 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.56 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].[OH:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16](=[O:20])[NH:15][CH2:14][CH2:13]2.C(N(CC)CC)C.ClCCl>O>[F:1][C:2]([F:8])([F:7])[S:3]([O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16](=[O:20])[NH:15][CH2:14][CH2:13]2)(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
1.52 g
Type
reactant
Smiles
OC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 50:50)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=C2CCNC(C2=CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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